3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride
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Overview
Description
3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO and a molecular weight of 253.65 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Azetidine ring formation: The intermediate is then subjected to cyclization reactions to form the azetidine ring.
Hydrochloride salt formation: Finally, the azetidine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring structure may also contribute to the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may affect its chemical properties and reactivity.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride: The position of the trifluoromethoxy group on the phenyl ring is different, which can influence the compound’s interactions and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |
InChI Key |
SMSQQWAFNAVXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
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